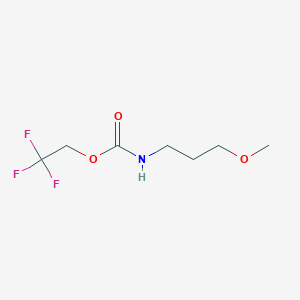

2,2,2-trifluoroethyl N-(3-methoxypropyl)carbamate

Overview

Description

“2,2,2-Trifluoroethyl N-(3-methoxypropyl)carbamate” is a chemical compound with the CAS number 1221724-58-8 . It has a molecular formula of C7H12F3NO3 and a molecular weight of 215.17 .

Molecular Structure Analysis

The molecular structure of this compound consists of a carbamate group (N-CO-O) where the nitrogen is connected to a 3-methoxypropyl group and the oxygen is connected to a 2,2,2-trifluoroethyl group . For a detailed structure, please refer to the compound’s structural formula provided by the supplier .Physical And Chemical Properties Analysis

This compound has a molecular weight of 215.17 . Other physical and chemical properties such as boiling point, melting point, and solubility are not specified in the sources I found .Scientific Research Applications

Facile Preparation and Synthetic Applications

Compounds similar to 2,2,2-trifluoroethyl N-(3-methoxypropyl)carbamate have been utilized in the facile preparation of aryne precursors, indicating their potential in synthetic organic chemistry for the construction of complex molecules. For instance, the use of carbamates for the systematic preparation of 2-iodophenyl triflates through a directed ortho-lithiation-iodination-decarbamation sequence exemplifies the versatility of carbamate derivatives in facilitating complex synthetic transformations (Ganta & Snowden, 2007).

Broad-Spectrum Deoxofluorinating Agents

The development of broad-spectrum deoxofluorinating agents, such as Bis(2-methoxyethyl)aminosulfur trifluoride, demonstrates the significance of fluorinated carbamates in transforming various functional groups into their fluorinated counterparts. These reagents offer a less thermally sensitive, broader-spectrum alternative for the conversion of alcohols, aldehydes, ketones, and carboxylic acids into their fluorinated derivatives, highlighting the importance of fluorinated compounds in medicinal chemistry and material science (Lal et al., 1999).

Regioselective Deprotection and Acylation

The regioselective deprotection and acylation of penta-N-protected polyamides, showcasing the selective manipulation of protecting groups in the synthesis of complex molecules, further illustrate the utility of fluorinated carbamates. Such methodologies are crucial for the step-wise construction of molecules with precise structural requirements, especially in the development of pharmaceuticals and advanced materials (Pak & Hesse, 1998).

Transformation into Difluorinated Polyols

The transformation of trifluoroethyl carbamates into difluorinated polyols through dehydrofluorination and subsequent reactions with aldehydes is an example of their application in the synthesis of complex fluorinated structures. Such compounds have potential applications in the development of new materials and pharmaceuticals due to their unique chemical properties (Balnaves et al., 1999).

Mechanism of Action

Safety and Hazards

This compound should be handled with care. Precautionary measures include avoiding contact with skin and eyes, not breathing in dust/fume/gas/mist/vapours/spray, and not eating, drinking, or smoking when using this product . It should be stored away from heat/sparks/open flames/hot surfaces and should not be mixed with combustibles . For more detailed safety information, please refer to the product’s Material Safety Data Sheet (MSDS) .

Future Directions

properties

IUPAC Name |

2,2,2-trifluoroethyl N-(3-methoxypropyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12F3NO3/c1-13-4-2-3-11-6(12)14-5-7(8,9)10/h2-5H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHZVDOIZSBWQRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCNC(=O)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001175177 | |

| Record name | Carbamic acid, N-(3-methoxypropyl)-, 2,2,2-trifluoroethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001175177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1221724-58-8 | |

| Record name | Carbamic acid, N-(3-methoxypropyl)-, 2,2,2-trifluoroethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1221724-58-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, N-(3-methoxypropyl)-, 2,2,2-trifluoroethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001175177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(Cyclopropylmethoxy)-3-fluorophenyl]ethan-1-amine](/img/structure/B1519447.png)

![N-[(2-methoxyphenyl)methyl]isoquinolin-5-amine](/img/structure/B1519452.png)

![N-{4-[(2-chloroacetamido)methyl]phenyl}cyclopropanecarboxamide](/img/structure/B1519455.png)

![6-acetyl-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1519461.png)

![2-Amino-7-(3-methoxyphenyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B1519464.png)